![molecular formula C21H27BN2O3 B6330437 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096994-84-0](/img/structure/B6330437.png)

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Übersicht

Beschreibung

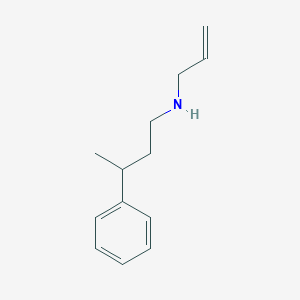

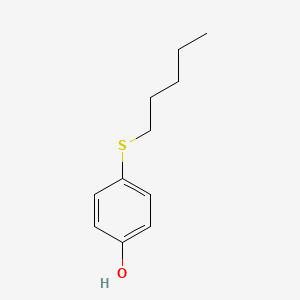

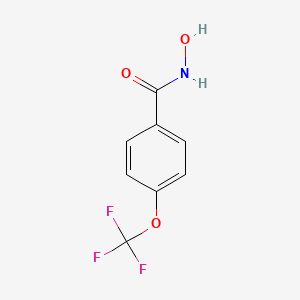

The compound you mentioned is a urea derivative. Urea compounds are often used in medicinal chemistry due to their bioactive properties. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound might be used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bonding reaction .

Synthesis Analysis

While I don’t have the specific synthesis for this compound, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine. The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced through a reaction with a boronic acid .Molecular Structure Analysis

The molecular structure of this compound would consist of a urea core, with one phenyl ring substituted with two methyl groups, and another phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis

As mentioned earlier, the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this specific compound, without more information or experimental data, it’s difficult to provide accurate details .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Feng et al. (2020) focuses on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds, including structures similar to the requested compound, demonstrated significant antiproliferative effects on selected cancer cell lines, suggesting their potential as BRAF inhibitors for further research in cancer treatment (Jian Feng et al., 2020).

Corrosion Inhibition

Another application is in corrosion inhibition, where Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives, similar in structure to the requested compound, as corrosion inhibitors for mild steel in acidic conditions. These compounds effectively inhibited corrosion, indicating their utility in protecting metals against acidic corrosion (B. Mistry et al., 2011).

Molecular Structure and DFT Study

Huang et al. (2021) conducted a synthesis, crystal structure, and DFT study of compounds including the tetramethyl-1,3,2-dioxaborolan-2-yl group. These studies provided insights into the physicochemical properties of such compounds, highlighting their potential for further applications in various fields of chemistry and materials science (P. Huang et al., 2021).

Fluorescence Imaging

Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe based on the arylboronate structure for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish. This research underscores the compound's application in biological imaging and sensing, providing a tool for biochemical and medical research (Xinwei Tian et al., 2017).

Advanced Materials

Research into the synthesis of novel materials also utilizes compounds with similar functional groups. Fischer et al. (2013) described the use of such compounds in creating heterodisubstituted polyfluorenes, which were then used to produce bright and stable nanoparticles for potential use in optoelectronic applications and fluorescent labeling in biological contexts (Christoph S. Fischer et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXNVWBODUDMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301123832 | |

| Record name | Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096994-84-0 | |

| Record name | Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330438.png)

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester](/img/structure/B6330441.png)